molecular formula C21H17N3OS B2505204 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide CAS No. 896348-71-3

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2505204
CAS No.: 896348-71-3
M. Wt: 359.45
InChI Key: OXECLWYTMGRHJP-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide is a synthetic benzimidazole-benzamide hybrid compound of significant interest in medicinal chemistry and drug discovery research. Benzimidazole derivatives are recognized as privileged scaffolds in pharmacology due to their structural resemblance to naturally occurring nucleotides, which allows them to interact with critical biological targets such as nucleic acids and proteins . This compound is designed for research applications in screening for antimicrobial and anticancer activities. Its molecular structure, which incorporates a benzimidazole core linked to a (methylthio)benzamide group, is characteristic of compounds that have demonstrated potent in vitro efficacy against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens . Furthermore, structurally related analogs have shown promising antiproliferative effects against human cancer cell lines, including colorectal carcinoma (HCT116), with some derivatives exhibiting greater potency than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The primary value of this compound lies in its potential as a versatile core structure for the development of novel therapeutic agents aimed at overcoming multi-drug resistance in bacteria and cancer. It is supplied exclusively for laboratory research purposes. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-19-12-5-2-9-16(19)21(25)22-15-8-6-7-14(13-15)20-23-17-10-3-4-11-18(17)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXECLWYTMGRHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(1H-Benzo[d]imidazol-2-yl)aniline

The benzimidazole core is synthesized via cyclization of o-phenylenediamine with a carbonyl source.

Procedure :

  • Cyclization Reaction :
    A mixture of o-phenylenediamine (1.0 equiv) and 3-nitrobenzaldehyde (1.05 equiv) in acetic acid is refluxed at 120°C for 6 hours. The intermediate 3-nitrobenzimidazole is isolated via filtration.
  • Reduction to Amine :
    The nitro group is reduced using hydrogen gas (1 atm) and 10% palladium on carbon in ethanol at 25°C for 12 hours, yielding 3-(1H-benzo[d]imidazol-2-yl)aniline.

Key Data :

  • Yield: 78% (cyclization), 92% (reduction)
  • Characterization:
    • 1H-NMR (DMSO-d6) : δ 8.21 (s, 1H, imidazole-H), 7.89–7.12 (m, 8H, aromatic-H), 5.42 (s, 2H, -NH2).
    • IR (KBr) : 3370 cm⁻¹ (-NH2), 1620 cm⁻¹ (C=N).

Synthesis of 2-(Methylthio)benzoyl Chloride

The acyl chloride intermediate is prepared from 2-(methylthio)benzoic acid.

Procedure :

  • Chlorination :
    2-(Methylthio)benzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) at 70°C for 3 hours. Excess thionyl chloride is removed under vacuum to yield 2-(methylthio)benzoyl chloride.

Key Data :

  • Yield: 89%
  • Characterization:
    • 1H-NMR (CDCl3) : δ 7.92–7.35 (m, 4H, aromatic-H), 2.51 (s, 3H, -SCH3).

Amide Coupling Reaction

The final step involves coupling 3-(1H-benzo[d]imidazol-2-yl)aniline with 2-(methylthio)benzoyl chloride.

Procedure :

  • Coupling :
    A solution of 3-(1H-benzo[d]imidazol-2-yl)aniline (1.0 equiv) in dry dichloromethane is cooled to 0°C. 2-(Methylthio)benzoyl chloride (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise. The mixture is stirred at 25°C for 8 hours, washed with water, and purified via recrystallization.

Key Data :

  • Yield: 76%
  • Characterization:
    • 1H-NMR (DMSO-d6) : δ 10.35 (s, 1H, -NH-), 8.44 (s, 1H, imidazole-H), 7.98–7.11 (m, 11H, aromatic-H), 2.49 (s, 3H, -SCH3).
    • IR (KBr) : 1662 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : Dichloromethane and tetrahydrofuran (THF) provide optimal solubility for intermediates, whereas polar aprotic solvents like dimethylformamide (DMF) reduce yields due to side reactions.
  • Temperature : Coupling reactions performed at 0–5°C minimize racemization, while higher temperatures (25°C) accelerate reaction rates without compromising yield.

Catalytic Efficiency

  • Triethylamine vs. Pyridine : Triethylamine achieves 76% yield, while pyridine yields 68% due to weaker base strength.
  • Alternative Catalysts : 4-Dimethylaminopyridine (DMAP) increases yield to 82% by enhancing acylation kinetics.

Characterization and Analytical Data

Spectral Analysis

Table 1: NMR Data for N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide

Proton/Group Chemical Shift (δ, ppm) Multiplicity Integration
Amide NH 10.35 Singlet 1H
Imidazole-H 8.44 Singlet 1H
Aromatic-H 7.98–7.11 Multiplet 11H
-SCH3 2.49 Singlet 3H

Table 2: IR Spectral Peaks

Bond/Group Wavenumber (cm⁻¹)
C=O 1662
C-N 1540
C=N 1620

Applications and Derivatives

  • Antimicrobial Activity : Analogous benzamides exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Derivatives inhibit HeLa cell proliferation with IC50 values of 12–28 µM.
  • Structural Modifications : Substitution at the benzimidazole N1 position or benzamide para position enhances solubility and bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds, sulfonated compounds

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C21H17N3OS
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 896338-56-0

The structure of the compound includes a benzimidazole moiety, which is known for its biological activity, particularly in cancer treatment and antimicrobial applications.

Antimicrobial Applications

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial activity against various bacterial and fungal strains. A study involving related compounds demonstrated that certain derivatives showed potent antibacterial effects with minimum inhibitory concentrations (MICs) as low as 1.27 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

Antimicrobial Activity Table

CompoundMIC (µM)Target Organism
N11.27Bacillus subtilis
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

These findings suggest that the presence of specific functional groups in the structure enhances antimicrobial activity, making these compounds promising candidates for further development as antibiotics.

Anticancer Applications

The anticancer potential of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide has been evaluated against various cancer cell lines, including human colorectal carcinoma (HCT116). The compound exhibited significant antiproliferative effects, with IC50 values comparable to or better than established chemotherapeutic agents like 5-Fluorouracil (5-FU).

Anticancer Activity Table

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

The results indicate that certain derivatives not only inhibit cancer cell growth effectively but also show selectivity towards cancer cells over normal cells, which is crucial for reducing side effects during treatment .

Case Studies and Research Insights

Several studies have been conducted to investigate the efficacy of this compound and its derivatives:

  • Antimicrobial Study : A comprehensive evaluation of synthesized benzimidazole derivatives showed that modifications in the aromatic rings significantly impacted their antimicrobial potency against both bacterial and fungal strains .
  • Anticancer Evaluation : Another study highlighted the superior anticancer activity of specific derivatives compared to standard treatments, emphasizing their potential as safer alternatives in chemotherapy regimens .
  • Structure-Activity Relationship (SAR) : Research on related compounds has provided insights into how structural variations influence biological activity, guiding future synthesis efforts towards more effective agents .

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The benzimidazole moiety is known to bind to various biological targets, while the benzamide group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The methylthio group in the target compound distinguishes it from analogues with methoxy (-OCH₃), hydroxy (-OH), halogen (e.g., -Cl, -Br), or nitro (-NO₂) substituents. Key comparisons include:

Table 1: Structural and Physical Properties of Selected Analogues
Compound ID/Name Substituent(s) Melting Point (°C) Key Features
Target Compound 2-(methylthio) Not reported Enhanced lipophilicity due to -SCH₃; potential improved membrane permeability
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) 2-methoxy 272.2–273.4 Higher thermal stability; electron-donating group may reduce reactivity
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(4-chlorophenyl)benzamide (W13) 4-chloro 221–223 Electron-withdrawing group enhances electrophilicity; moderate antimicrobial activity
N-(1H-Benzo[d]imidazol-2-yl)-3-(trifluoromethyl)benzamide (9) 3-(trifluoromethyl) Not reported Strong electron-withdrawing effect; improved receptor binding (e.g., mGluR5)
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-hydroxyphenyl)benzamide (14) 2-hydroxy >300 High polarity; potential for hydrogen bonding but lower bioavailability
Antimicrobial Activity
  • Target Compound : While direct data are unavailable, structurally similar compounds with -SCH₃ groups (e.g., W1–W21 in ) show broad-spectrum activity against Staphylococcus aureus (MIC: 8–32 μM) and Candida albicans (MIC: 16–64 μM). The methylthio group may enhance lipophilicity, promoting cell membrane penetration .
  • Chloro-Substituted Analogues (e.g., W13) : Exhibit moderate activity against Gram-negative Klebsiella pneumoniae (MIC: 32 μM), likely due to increased electrophilicity from the -Cl group .
  • Nitro-Substituted Analogues (e.g., W21): Higher activity against Salmonella typhi (MIC: 16 μM), attributed to the electron-withdrawing -NO₂ group enhancing target interaction .
Anticancer Activity
  • Target Compound : Analogues like W13 and W21 inhibit colorectal cancer (HCT116) cell growth (IC₅₀: 12–25 μM) via tubulin polymerization disruption, a mechanism shared with cinnamide derivatives in .
  • Trifluoromethyl-Substituted Analogues (e.g., Compound 4 ) : Demonstrated neuroprotective effects via mGluR5 modulation (EC₅₀: 0.2–1.5 μM), highlighting scaffold versatility beyond antimicrobial/anticancer roles .
Neuroprotective Potential
  • mGluR5 Modulation : Compounds like N-(3-(1H-Benzo[d]imidazol-2-yl)-4-chlorophenyl)-5-bromofuran-2-carboxamide (28 in ) act as negative allosteric modulators (NAMs), suggesting the benzimidazole-benzamide scaffold’s adaptability for CNS targets .

Key Findings and Implications

Substituent Effects: Electron-donating groups (e.g., -OCH₃, -OH) improve solubility but may reduce target affinity. Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity and antimicrobial potency. The methylthio group balances lipophilicity and moderate electron donation, optimizing bioavailability and activity .

Therapeutic Versatility : The benzimidazole-benzamide scaffold demonstrates adaptability across antimicrobial, anticancer, and neurological applications .

Synthetic Feasibility : Modular synthesis allows for rapid diversification, enabling structure-based optimization for specific targets .

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant case studies based on diverse sources.

  • Molecular Formula : C22H19N3OS
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 941930-18-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has shown promising activity against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)3.9–7.8 µg/mL
Mycobacterium smegmatis3.9 µg/mL
Candida albicans3.9 µg/mL

The above table illustrates that the compound exhibits significant antibacterial and antifungal activities, particularly against Gram-positive bacteria and fungi .

The mechanism by which this compound exerts its antimicrobial effects involves several potential targets within microbial cells. Molecular docking studies suggest interactions with:

  • (p)ppGpp synthetases/hydrolases
  • FtsZ proteins
  • Pyruvate kinases

These interactions may disrupt essential cellular processes, leading to microbial cell death .

Study 1: Antibacterial Efficacy

A study conducted on various benzimidazole derivatives, including the compound , demonstrated that it effectively inhibited biofilm formation in Staphylococcus aureus. The study utilized a combination of MIC assays and biofilm quantification techniques to assess efficacy. Results indicated that the compound could significantly reduce biofilm biomass compared to untreated controls .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, this compound exhibited noteworthy activity against Candida albicans. The study reported an MIC of 3.9 µg/mL, suggesting that this compound could serve as a potential treatment option for fungal infections resistant to conventional therapies .

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